Cas no 2229203-27-2 (3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol)
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol
- 2229203-27-2
- EN300-1796207
-
- Inchi: 1S/C9H13FN2O/c1-9(5-11,6-13)7-2-3-8(10)12-4-7/h2-4,13H,5-6,11H2,1H3
- InChI Key: MGNAEPSZSXGGQO-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C(C)(CO)CN
Computed Properties
- Exact Mass: 184.10119120g/mol
- Monoisotopic Mass: 184.10119120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 59.1Ų
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796207-1g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-5g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 5g |
$4517.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-10g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 10g |
$6697.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-0.05g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-0.1g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-0.25g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-0.5g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-1.0g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 1g |
$1557.0 | 2023-06-02 | ||
| Enamine | EN300-1796207-2.5g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1796207-5.0g |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
2229203-27-2 | 5g |
$4517.0 | 2023-06-02 |
3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol
Research Brief on 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol (CAS: 2229203-27-2): Recent Advances and Applications
The compound 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol (CAS: 2229203-27-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluoropyridine and amino alcohol functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules. This research brief aims to summarize the latest findings and highlight the compound's relevance in current drug discovery efforts.
Recent synthetic methodologies for 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol have been optimized to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic asymmetric synthesis route, achieving enantiomeric excess of >99% using a chiral palladium catalyst system. This advancement is particularly significant as the stereochemistry of the molecule has been shown to critically influence its biological activity. The improved synthetic accessibility has enabled more extensive pharmacological evaluation of this compound and its derivatives.
Pharmacological investigations have revealed that 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol exhibits selective binding to specific neurotransmitter receptors. Preliminary in vitro studies indicate moderate affinity for both GABA-A and NMDA receptor subtypes, suggesting potential applications in neurological disorders. Notably, molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) have identified key interactions between the fluoropyridine moiety and receptor binding pockets, providing structural insights for further optimization.
The compound's metabolic stability and pharmacokinetic properties were evaluated in a recent ADME study. Results showed favorable oral bioavailability (58% in rodent models) and moderate plasma protein binding (72%), with the fluoropyridine group contributing to enhanced metabolic stability compared to non-fluorinated analogs. These findings, reported in Xenobiotica (2023), support the potential of this scaffold for further drug development, particularly for CNS-targeted therapies.
Several research groups have explored structural modifications of 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol to enhance its pharmacological profile. A patent application (WO2023124567) discloses a series of carbamate and amide derivatives showing improved blood-brain barrier penetration. These derivatives are being investigated as potential treatments for neurodegenerative diseases, with one candidate currently in preclinical development for Alzheimer's disease.
In conclusion, 3-amino-2-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol represents a versatile scaffold with significant potential in medicinal chemistry. Recent advances in its synthesis, coupled with growing understanding of its pharmacological properties, position this compound as an important focus for future drug discovery efforts. Further research is needed to fully explore its therapeutic applications and optimize its drug-like properties for clinical development.
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